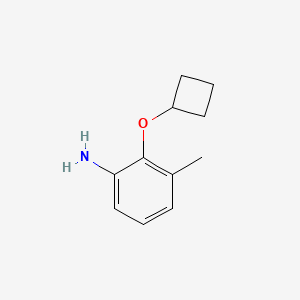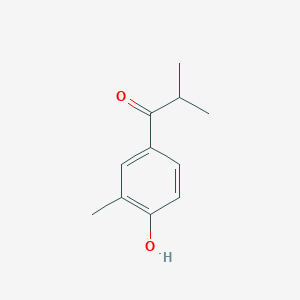![molecular formula C12H19NOS B13310609 4-({[4-(Methylsulfanyl)phenyl]methyl}amino)butan-2-ol](/img/structure/B13310609.png)
4-({[4-(Methylsulfanyl)phenyl]methyl}amino)butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[4-(Methylsulfanyl)phenyl]methyl}amino)butan-2-ol typically involves the reaction of 4-(methylsulfanyl)benzylamine with 2-butanone under controlled conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is generally produced in small quantities for research purposes. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to ensure high purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-({[4-(Methylsulfanyl)phenyl]methyl}amino)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
4-({[4-(Methylsulfanyl)phenyl]methyl}amino)butan-2-ol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-({[4-(Methylsulfanyl)phenyl]methyl}amino)butan-2-ol involves its interaction with specific molecular targets and pathways within cells. The compound can modulate enzymatic activities and signaling pathways, leading to various biological effects . Detailed studies are required to fully elucidate its mechanism of action and identify its molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-({[4-(Methylsulfanyl)phenyl]methyl}amino)butan-2-ol: This compound is unique due to its specific structure and functional groups.
4-({[4-(Ethylsulfanyl)phenyl]methyl}amino)butan-2-ol: Similar in structure but with an ethyl group instead of a methyl group.
4-({[4-(Methylsulfanyl)phenyl]methyl}amino)pentan-2-ol: Similar but with a pentan-2-ol backbone instead of butan-2-ol.
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C12H19NOS |
|---|---|
Molekulargewicht |
225.35 g/mol |
IUPAC-Name |
4-[(4-methylsulfanylphenyl)methylamino]butan-2-ol |
InChI |
InChI=1S/C12H19NOS/c1-10(14)7-8-13-9-11-3-5-12(15-2)6-4-11/h3-6,10,13-14H,7-9H2,1-2H3 |
InChI-Schlüssel |
VTTGDIKKHLGKLM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCNCC1=CC=C(C=C1)SC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13310533.png)

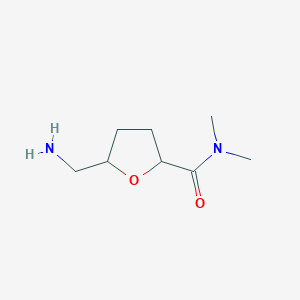
![4-Chloro-1-[(1-methylpyrrolidin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13310555.png)


![N-[1-(4-chlorophenyl)propyl]cyclopropanamine](/img/structure/B13310575.png)
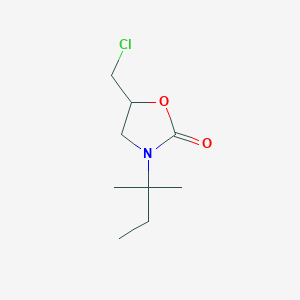
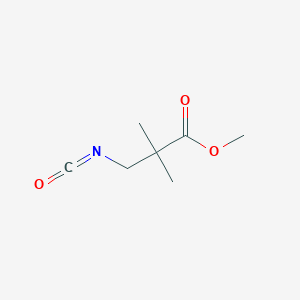
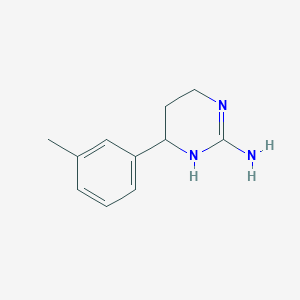
![3-Chloro-2-{[(3-methoxypropyl)amino]methyl}phenol](/img/structure/B13310630.png)
![3-[(3-Methylcyclohexyl)methoxy]azetidine](/img/structure/B13310631.png)
